molecular formula C21H24N6O3 B2519265 1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)ethanone CAS No. 1421474-33-0

1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)ethanone

Cat. No. B2519265
CAS RN: 1421474-33-0
M. Wt: 408.462
InChI Key: WPNLZCQBJUKMOE-UHFFFAOYSA-N
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Description

The compound 1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)ethanone is a synthetic molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a piperazine ring, a common feature in many pharmaceutical agents, linked to a methoxyphenyl group and a pyrimidinyl moiety. This type of compound could potentially exhibit a range of biological activities, including antipsychotic effects as suggested by related compounds in the provided papers .

Synthesis Analysis

The synthesis of related compounds involves the formation of piperazine derivatives with various substituents. For instance, the synthesis of 1-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has been achieved, and their structures were confirmed by single crystal X-ray diffraction studies . Similarly, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives were synthesized and evaluated for their pharmacological properties . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction and computational density functional theory (DFT) calculations. These studies can reveal the conformation of the piperazine ring and the nature of intermolecular interactions, such as hydrogen bonds, which contribute to the crystal packing . For the compound , similar analyses would be essential to understand its three-dimensional conformation and reactive sites for electrophilic and nucleophilic attacks.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through computational studies. DFT calculations can identify reactive sites and predict the behavior of molecules in various chemical reactions . The synthesis of pyrazolopyrimidinones and their derivatives, which share structural features with the target compound, involves reactions such as ring closure and the formation of Mannich bases . These insights could guide the development of synthetic routes for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are crucial for their potential application as pharmaceutical agents. For example, the pharmacological evaluation of biphenyl-aryl piperazine derivatives has shown that certain substituents can enhance antipsychotic activity while reducing side effects like catalepsy . The compound would require a thorough analysis of its physical and chemical properties to assess its suitability for drug development.

Scientific Research Applications

σ1 Receptor Antagonist for Pain Management

A study reported the synthesis and pharmacological activity of a new series of pyrazoles, leading to the identification of a compound as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain. This compound demonstrated outstanding aqueous solubility, high permeability, and antinociceptive properties in mouse models, making it a promising candidate for pain management (Díaz et al., 2020).

Antibacterial Agents

Another study focused on the antibacterial properties of piperazinyl oxazolidinones, highlighting their effectiveness against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. The study identified compounds with potent in vivo efficacy, comparable to that of linezolid, a known antibacterial agent (Tucker et al., 1998).

Anticonvulsant Drug Candidate

Research on "Epimidin," a promising new anticonvulsant drug candidate, involved developing and validating an HPLC method for determining related substances in the drug. The study addressed the compound's stability under various stress conditions, contributing to the understanding of its pharmacological profile (Severina et al., 2021).

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-16-23-19(27-9-3-8-22-27)14-20(24-16)30-15-21(28)26-12-10-25(11-13-26)17-4-6-18(29-2)7-5-17/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNLZCQBJUKMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)ethanone

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